2-(1-甲基-1H-吡唑-5-基)乙腈

描述

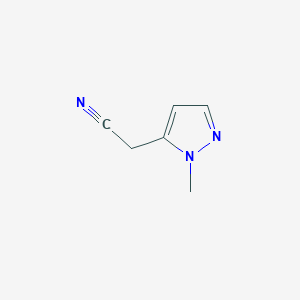

The compound 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. While the specific compound of interest is not directly synthesized or analyzed in the provided papers, related compounds with pyrazole rings and acetonitrile groups have been studied, which can offer insights into the chemistry of such structures.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-component reactions that can be performed under catalyst-free conditions or with the aid of a catalyst. For instance, a four-component reaction in water without a catalyst was used to synthesize 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives, indicating that similar conditions could potentially be applied to synthesize the compound of interest . Additionally, a sequential one-pot, four-component condensation reaction was employed to create 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles, showcasing the versatility of pyrazole chemistry .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of the pyrazole ring, which can be functionalized at various positions to yield a wide array of compounds with diverse properties. The presence of the acetonitrile group in the compound of interest suggests a nitrile functionality, which is known for its reactivity and ability to participate in further chemical transformations.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, expanding their utility in medicinal chemistry and materials science. For example, the synthesis of novel benzopyrimido[2,1-b][1,3]thiazol-4-yliden)acetonitrile derivatives involved a ring transformation reaction, demonstrating the reactivity of the acetonitrile group in ring formation . Furthermore, the reactivity of the pyrazole ring allows for the creation of complex molecules with potential biological activities, as seen in the synthesis of glycosidase inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives like 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile are influenced by the substituents attached to the pyrazole ring and the acetonitrile group. These properties can include solubility in various solvents, melting points, and stability. The presence of the acetonitrile group can also affect the compound's dipole moment and reactivity. Although the specific properties of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile are not detailed in the provided papers, the studies on related compounds suggest that such derivatives can exhibit significant biological activities, such as glycosidase inhibitory activity, which could be relevant for therapeutic applications .

科学研究应用

新型衍生物的合成

姜等人 (2012 年) 的一项研究涉及从乙腈合成新型衍生物,重点关注其光学性质。他们通过将乙腈与其他化合物结合来实现这一点,得到的衍生物根据合成过程中使用的取代基显示出不同的吸收和发射光谱 (姜、刘、吕和赵,2012 年).

区域选择性合成

Kheder 等人 (2014 年) 探索了连接到苯并噻唑和苯并咪唑部分的吡唑支架的区域选择性合成。他们的过程涉及使用乙腈的缩合反应,并产生了新型吡唑衍生物 (Kheder、Mabkhot、Zahian 和 Mohamed,2014 年).

无催化剂组合库

Kumaravel 和 Vasuki (2009 年) 使用包含乙腈的四组分反应开发了一个无催化剂组合库的新型衍生物。这个在环境温度下在水中进行的过程强调了创建不同的色烯-3-腈衍生物 (Kumaravel 和 Vasuki,2009 年).

抗氧化活性

El-Mekabaty (2015 年) 合成了包含吡唑并-[3,4-D]嘧啶-4-酮部分的杂环,使用乙腈作为关键中间体。对这些化合物的抗氧化性能进行了评估,其中一些化合物的活性几乎等于抗坏血酸 (El‐Mekabaty,2015 年).

甲基官能化

Lammers 等人 (1995 年) 使用乙腈研究了吡唑中一个甲基的官能化。他们的方法为具有配位取代基的唑类提供了一条新途径,突出了乙腈在创建新型化合物中的多功能性 (Lammers、Vollinga、Zandbergen、Cohen-Fernandes 和 Habraken,1995 年).

属性

IUPAC Name |

2-(2-methylpyrazol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-9-6(2-4-7)3-5-8-9/h3,5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXBEBZQSMLHTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1071814-43-1 | |

| Record name | 2-(1-methyl-1H-pyrazol-5-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1327084.png)

![{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}acetic acid](/img/structure/B1327086.png)

![3-[(4-Chlorobenzyl)oxy]azetidine](/img/structure/B1327091.png)

![{2-[1-(Phenylsulfonyl)piperidin-4-yl]ethyl}amine hydrochloride](/img/structure/B1327092.png)

![[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid](/img/structure/B1327093.png)

![Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327098.png)

![Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327100.png)

![{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1327102.png)

![tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327103.png)

![N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B1327105.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B1327108.png)

![[(3-Isopropylisoxazol-5-yl)methyl]methylamine](/img/structure/B1327110.png)